N-(3,4-Dichlorophenyl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c14-11-7-6-10(8-12(11)15)16-13(17)9-4-2-1-3-5-9/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMLZWNYIVVPOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1073997 | |
| Record name | Benzamide, N-(3,4-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1073997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10286-75-6 | |
| Record name | Benzamide, N-(3,4-dichlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010286756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, N-(3,4-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1073997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3',4'-DICHLOROBENZANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for N-(3,4-Dichlorophenyl)benzamide
The synthesis of this compound can be achieved through several established methods, each with its own set of advantages and reaction conditions.
Nucleophilic Acyl Substitution (Traditional Benzoylation Method)
The most traditional and widely employed method for synthesizing this compound is through a nucleophilic acyl substitution reaction. masterorganicchemistry.comlibretexts.orgyoutube.com This reaction typically involves the acylation of 3,4-dichloroaniline (B118046) with benzoyl chloride. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the amide bond. libretexts.orgyoutube.com
This method, often referred to as the Schotten-Baumann reaction, is a facile and rapid way to form amide bonds. mdpi.com The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or potassium hydroxide, to neutralize the hydrochloric acid byproduct. mdpi.comnih.gov Dichloromethane is a common solvent for this transformation. mdpi.com
The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org The subsequent reformation of the carbonyl double bond results in the expulsion of the leaving group (chloride), yielding the final benzamide (B126) product. libretexts.org The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution generally follows the order: acid halides > acid anhydrides > esters ≈ carboxylic acids > amides. youtube.com
Catalyst-Free Transamidation Approaches
Emerging research has focused on the development of more sustainable and atom-economical synthetic routes, including catalyst-free transamidation reactions. nih.gov These methods offer an alternative to traditional acylation by directly exchanging the amino group of an amide with another amine.
A notable protocol involves the transamidation of formamide (B127407) derivatives or tertiary amides with aromatic amines under catalyst- and promoter-free conditions. nih.gov This approach is advantageous due to the absence of catalysts or additives, simplifying purification and enhancing scalability. nih.gov While not explicitly detailed for this compound in the provided context, this methodology presents a potential green alternative for its synthesis. Other catalyst-free approaches have been developed for N-formylation of amines using carbon dioxide and a reductant, showcasing the trend towards milder and more environmentally friendly synthetic conditions. rsc.org
Other Advanced Synthetic Protocols
Beyond traditional methods, other advanced synthetic protocols have been developed for the synthesis of benzamides. One such method is the direct Friedel-Crafts carboxamidation of arenes using cyanoguanidine in the presence of a Brønsted superacid. nih.gov This reaction proceeds via a proposed superelectrophilic intermediate and offers a direct route to benzamide derivatives from aromatic hydrocarbons. nih.gov
Another approach involves the reaction of nitriles with various halohydrocarbons catalyzed by iron(II) chloride tetrahydrate (FeCl2·4H2O) in what is known as the Ritter reaction. researchgate.net This method provides an efficient and inexpensive route to N-substituted amides. researchgate.net
Synthesis of this compound Derivatives
The core structure of this compound can be further modified to create a variety of derivatives with tailored properties.
Halogenated Benzamide Derivatives
The synthesis of halogenated benzamide derivatives often involves starting with halogenated precursors or introducing halogen atoms at a later stage. For instance, the synthesis of N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide (rafoxanide) involves the reaction of 3-chloro-4-(4´-chlorophenoxy)aminobenzene with 3,5-diiodosalicylic acid. nih.gov In this synthesis, the salicylic (B10762653) acid chloride is formed in situ using phosphorus trichloride. nih.gov
Table 1: Examples of Synthesized Halogenated Benzamide Derivatives
| Compound Name | Starting Materials | Key Reagents/Conditions | Reference |
| N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide | 3-chloro-4-(4´-chlorophenoxy)aminobenzene, 3,5-diiodosalicylic acid | PCl₃, xylene, 110 °C | nih.gov |
| N-(3-chlorophenethyl)-4-nitrobenzamide | 2-(3-chlorophenyl)ethan-1-amine, 4-nitrobenzoyl chloride | Triethylamine, dichloromethane | mdpi.com |
This table is based on the provided search results and showcases examples of synthetic routes to halogenated benzamide derivatives.
Thiourea (B124793) Benzamide Derivatives
Thiourea benzamide derivatives are another important class of compounds synthesized from benzamide precursors. The general synthesis involves the reaction of a benzamide with a substituted isothiocyanate. For example, novel N-({4-[N'-(substituted)sulfamoyl]phenyl}carbamothioyl)benzamide derivatives were synthesized as potential carbonic anhydrase inhibitors. nih.gov
In a typical procedure, the synthesis of thiourea benzamide derivative ligands involves nucleophilic substitution reactions. tjnpr.org These ligands can then be used to form metal complexes, for instance with copper(II), which have been investigated for their biological activities. tjnpr.orgresearchgate.net The synthesis of thiourea and benzamide derivatives of 2-aminothiazole (B372263) has also been reported, highlighting the versatility of this synthetic approach. nih.gov
Table 2: Examples of Synthesized Thiourea Benzamide Derivatives
| Derivative Class | General Synthetic Approach | Potential Applications | References |
| N-({4-[N'-(substituted)sulfamoyl]phenyl}carbamothioyl)benzamides | Reaction of benzamides with sulfamoylphenyl isothiocyanates | Carbonic anhydrase inhibitors | nih.gov |
| Thiourea benzamide ligands and their metal complexes | Nucleophilic substitution reactions to form ligands, followed by complexation with metal ions (e.g., Cu(II)) | Anticancer agents | tjnpr.orgtjnpr.orgresearchgate.net |
| Thiourea and benzamide derivatives of 2-aminothiazole | Derivatization at the 2-position of 4-substituted-2-aminothiazole | Multi-target agents for Alzheimer's disease | nih.gov |
This table summarizes the synthetic strategies and potential applications of thiourea benzamide derivatives based on the provided search results.
Benzoylamino-N-phenyl-benzamide Derivatives
A key synthetic route to creating more elaborate structures based on the benzamide core involves the formation of 2-Benzoylamino-N-phenyl-benzamide derivatives. A prominent method is the condensation of 2-phenyl-1,3-(4H)-benzoxazin-4-one with various substituted anilines. researchgate.netresearchgate.net This reaction is often catalyzed by recyclable Keggin-type heteropolyacids, such as H3PW12O40·13H2O, and can be efficiently conducted under solvent-free conditions using microwave irradiation. researchgate.net
The general pathway involves the nucleophilic attack of the aniline (B41778) on the benzoxazinone (B8607429) ring, leading to ring-opening and subsequent formation of the final amide product. By using anilines with different substitution patterns, a library of derivatives can be generated. For instance, reacting 2-phenyl-1,3-(4H)-benzoxazin-4-one with anilines like 4-chloroaniline (B138754) or 4-methylaniline yields the corresponding N-substituted 2-benzoylamino-benzamide derivatives.
| Reactant 1 | Reactant 2 (Substituted Aniline) | Resulting Product |
|---|---|---|
| 2-Phenyl-1,3-(4H)-benzoxazin-4-one | Aniline | 2-Benzoylamino-N-phenyl-benzamide |
| 2-Phenyl-1,3-(4H)-benzoxazin-4-one | 4-Chloroaniline | 2-Benzoylamino-N-(4-chlorophenyl)-benzamide |
| 2-Phenyl-1,3-(4H)-benzoxazin-4-one | 4-Methylaniline | 2-Benzoylamino-N-(4-methylphenyl)-benzamide |
| 2-Phenyl-1,3-(4H)-benzoxazin-4-one | 3,4-Dichloroaniline | 2-Benzoylamino-N-(3,4-dichlorophenyl)-benzamide |
Heterocycle-Containing Benzamide Derivatives (e.g., Thiadiazole, Indazole)
The incorporation of heterocyclic moieties into the benzamide structure is a common strategy to modify its chemical properties. Thiadiazole and indazole rings are of particular interest.
Thiadiazole Derivatives: The synthesis of benzamides containing a 1,3,4-thiadiazole (B1197879) ring can be achieved through several routes. One common approach involves the coupling of a pre-formed thiadiazole carboxylic acid with an appropriate aniline, or vice versa. For example, 5-aryl-1,3,4-thiadiazole-2-amine can be acylated with a substituted benzoyl chloride to yield the desired N-(5-aryl-1,3,4-thiadiazol-2-yl)benzamide. nih.gov Alternatively, a thiosemicarbazide (B42300) can be cyclized in an acidic medium to form the thiadiazole ring. uctm.edu A versatile synthesis starts with a substituted benzoic acid, converts it to a thiosemicarbazide, and then performs a dehydrative cyclization to yield the 5-substituted-2-amino-1,3,4-thiadiazole, which can be further functionalized. jocpr.com
To synthesize a derivative of this compound containing a thiadiazole, one could react a benzoic acid bearing a thiadiazole group with 3,4-dichloroaniline, or conversely, react benzoyl chloride with an aniline derivative that already incorporates the thiadiazole ring.
| Thiadiazole Precursor | Coupling Partner | Reaction Type | Resulting Structure Type |
|---|---|---|---|
| 5-Aryl-1,3,4-thiadiazole-2-amine | Benzoyl Chloride | Acylation | N-(5-Aryl-1,3,4-thiadiazol-2-yl)benzamide |
| 2-Aminobenzoic acid | Thiosemicarbazide | Cyclization/Functionalization | Benzamide-linked Thiadiazole |
Indazole Derivatives: The synthesis of indazole-containing benzamides frequently utilizes amide bond formation as a key step. nih.gov A straightforward method is the amide cross-coupling of an indazole carboxylic acid with an aniline. nih.gov For instance, 1H-indazole-3-carboxylic acid can be coupled with 3,4-dichloroaniline using standard peptide coupling reagents (like HATU or EDC/HOBt) to directly furnish N-(3,4-dichlorophenyl)-1H-indazole-3-carboxamide. This approach is highly modular, allowing for variation in both the indazole and aniline components. nih.govmdpi.com Other synthetic strategies involve the construction of the indazole ring from a precursor that already contains the amide linkage. mdpi.com
| Indazole Precursor | Coupling Partner | Reaction Type | Resulting Structure Type |
|---|---|---|---|
| 1H-Indazole-3-carboxylic acid | 3,4-Dichloroaniline | Amide Coupling | N-(3,4-Dichlorophenyl)-1H-indazole-3-carboxamide |
| 2-Nitrobenzonitrile derivative | Amine, followed by cyclization | Multi-step synthesis | 3-Amino-2H-indazole derivative |
Chemical Reactivity and Reaction Pathways
The chemical reactivity of this compound is dictated by its constituent functional groups: the amide linkage, the benzoyl phenyl ring, and the dichlorinated phenyl ring.
Substitution Reactions (e.g., on Phenyl Ring Chlorine Atoms)
The chlorine atoms on the 3,4-dichlorophenyl ring are generally unreactive towards nucleophilic substitution. However, the presence of the electron-withdrawing amide group (-NHCOPh) ortho and para to the chlorine at position 4 activates the ring towards Nucleophilic Aromatic Substitution (SNAr). The chlorine atom at the 4-position is more susceptible to substitution by strong nucleophiles (e.g., alkoxides, amines) than the chlorine at the 3-position due to more effective resonance stabilization of the Meisenheimer complex intermediate. This reaction typically requires elevated temperatures and a strong nucleophile.
Reduction Reactions (e.g., Amide Group to Amine)
The amide functional group in this compound can be reduced to a secondary amine. This transformation converts the carbonyl group (C=O) into a methylene (B1212753) group (CH₂). A variety of reducing agents can accomplish this, although harsh reagents like lithium aluminum hydride (LiAlH₄) might also affect the chloro substituents. Milder and more selective methods are available. For example, low-valent titanium reagents, prepared from titanium tetrachloride and magnesium powder, can effectively reduce various amides to their corresponding amines under mild conditions. google.com Another approach involves the use of silane-based reducing agents in the presence of a zirconium catalyst, such as Schwartz's reagent (Cp₂Zr(H)Cl), which can chemoselectively reduce amides. orgsyn.org The product of this reaction would be N-benzyl-3,4-dichloroaniline.
Oxidation Reactions (e.g., Phenyl Ring)
Both aromatic rings in this compound are electron-deficient and thus highly resistant to oxidation. The dichlorophenyl ring is deactivated by the two electronegative chlorine atoms and the electron-withdrawing amide group. The benzoyl ring is deactivated by the carbonyl group. Studies on the nitration of benzamide show that electrophilic attack occurs on the benzoyl ring, not the N-phenyl ring, indicating the higher deactivation of the latter. rsc.org Consequently, oxidation of the aromatic rings would require very harsh conditions (e.g., strong oxidizing agents at high temperatures), which would likely lead to non-selective degradation of the molecule rather than controlled functionalization.
Advanced Structural Characterization and Conformational Analysis
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the identity and elucidating the structural features of N-(3,4-Dichlorophenyl)benzamide.
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
¹H NMR: The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the aromatic protons and the amide proton. The aromatic region typically shows complex multiplets due to the coupling between adjacent protons on the two phenyl rings. The amide proton (N-H) usually appears as a broad singlet.
¹³C NMR: The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. The spectrum will show distinct signals for each unique carbon atom. The carbonyl carbon of the amide group typically resonates at a characteristic downfield shift. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the chlorine atoms and the amide group.
Interactive Data Table: NMR Data for this compound and Related Compounds
| Compound | Solvent | Nucleus | Chemical Shift (δ, ppm) and Multiplicity |
| N-phenylbenzamide rsc.org | DMSO-d6 | ¹H | 10.25 (s, 1H), 7.97–7.95 (dt, 2H), 7.67 (dt, 2H), 7.62–7.52 (m, 3H), 7.38–7.34 (tt, 2H), 7.13–7.09 (tt, 1H) |
| N-phenylbenzamide rsc.org | DMSO-d6 | ¹³C | 166.02, 139.64, 135.46, 132.01, 129.07 (2C), 128.85 (2C), 128.12 (2C), 124.12, 120.82 (2C) |
| 4-methyl-N-phenylbenzamide rsc.org | CDCl3 | ¹H | 8.02 (s, 1H), 7.78 (d, 2H), 7.67 (d, 2H), 7.36 (t, 2H), 7.27 (d, 2H), 7.17–7.14 (td, 1H), 2.43 (s, 3H) |
| 4-methyl-N-phenylbenzamide rsc.org | CDCl3 | ¹³C | 165.91, 142.41, 138.18, 132.18, 129.48(2C), 129.13 (2C), 127.17 (2C), 124.5, 120.35 (2C), 21.59 |
| 3-methoxy-N-phenylbenzamide rsc.org | CDCl3 | ¹H | 7.87 (s, 1H), 7.69 (d, 2H), 7.47–7.45 (m, 1H), 7.43–7.37 (m, 4H), 7.21–7.16 (m, 1H), 7.12–7.08 (m, 1H), 3.88 (s, 3H) |
| 3-methoxy-N-phenylbenzamide rsc.org | CDCl3 | ¹³C | 165.56, 160.01, 137.90, 136.51, 129.79, 129.13 (2C), 124.60 |
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. In this compound, key absorptions include:
N-H Stretch: A sharp peak typically observed in the region of 3300-3500 cm⁻¹, corresponding to the stretching vibration of the amide N-H bond.
C=O Stretch: A strong, intense absorption band usually found between 1630 cm⁻¹ and 1680 cm⁻¹, characteristic of the carbonyl group in the amide linkage (Amide I band).
N-H Bend: This absorption, known as the Amide II band, appears in the range of 1510-1570 cm⁻¹ and arises from the in-plane bending of the N-H bond coupled with C-N stretching.
C-Cl Stretch: The stretching vibrations for the carbon-chlorine bonds are typically found in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹.
Aromatic C-H and C=C Stretches: These appear at various frequencies characteristic of substituted benzene (B151609) rings.
The purity of related benzanilides is often checked using IR spectroscopy alongside other methods. nih.govnih.gov
Interactive Data Table: Key IR Absorption Bands for Amides
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Intensity |
| Amide | N-H Stretch | 3300-3500 | Medium-Strong, Sharp |
| Amide | C=O Stretch (Amide I) | 1630-1680 | Strong |
| Amide | N-H Bend (Amide II) | 1510-1570 | Medium-Strong |
| Aryl Halide | C-Cl Stretch | 600-800 | Medium-Strong |
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₃H₉Cl₂NO), the expected monoisotopic mass is approximately 265.01 g/mol . chemicalbook.com The mass spectrum will show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak, with M+2 and M+4 peaks having intensities relative to the M⁺ peak that are indicative of the presence of two chlorine atoms. Fragmentation patterns can also provide structural information.
UV/Visible spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The spectrum is expected to show absorptions arising from π→π* transitions within the benzoyl and dichlorophenyl rings. The exact position of the absorption maxima (λmax) can be influenced by the solvent and the substitution pattern on the aromatic rings. mdpi.comresearchgate.netresearchgate.net
X-ray Crystallography and Solid-State Structure Elucidation
Studies on similar substituted benzanilides, such as N-(3,5-dichlorophenyl)benzamide, reveal that the conformation of the H-N-C=O unit is typically trans. nih.gov In the solid state, the amide group and the two aromatic rings are generally not coplanar. For instance, in N-(3,5-dichlorophenyl)benzamide, the amide group forms dihedral angles of 14.3(8)° and 44.4(4)° with the benzoyl and aniline (B41778) rings, respectively, while the two aromatic rings are twisted with respect to each other by 58.3(1)°. nih.gov It is expected that this compound would adopt a similarly twisted conformation.
Interactive Data Table: Crystallographic Data for a Related Compound, N-(3,5-Dichlorophenyl)benzamide nih.gov
| Parameter | Value |
| Chemical Formula | C₁₃H₉Cl₂NO |
| Molecular Weight | 266.11 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.520 (1) |
| b (Å) | 9.9929 (8) |
| c (Å) | 9.4447 (7) |
| β (°) | 106.357 (9) |
| Volume (ų) | 1224.37 (16) |
| Z | 4 |
Conformational Dynamics and Intermolecular Interactions
In the solid state, intermolecular interactions play a crucial role in dictating the packing of the molecules in the crystal lattice. A key interaction in benzamides is the intermolecular hydrogen bond between the amide N-H group of one molecule and the carbonyl oxygen atom of a neighboring molecule (N-H···O). nih.govmdpi.com These hydrogen bonds often lead to the formation of infinite chains or dimeric structures. nih.govpolyu.edu.hk
Furthermore, other non-covalent interactions, such as π-π stacking between the aromatic rings and C-H···π interactions, can also contribute to the stability of the crystal structure. polyu.edu.hk The chlorine substituents can participate in halogen bonding, a directional interaction between the electrophilic region on the halogen atom and a nucleophilic site, further influencing the supramolecular assembly. mdpi.com The interplay of these various intermolecular forces results in a well-defined, three-dimensional crystal packing.
Amide Conformation (N–H and C=O Bonds)
Furthermore, the orientation of the N–H bond relative to the substituents on the aniline ring is a significant conformational feature. In this compound, the N–H bond adopts an anti conformation with respect to the chlorine atom at the meta-position of the dichlorophenyl ring. This specific orientation is influenced by the electronic and steric effects of the chlorine substituents on the aromatic ring. This anti conformation has also been noted in similar structures, such as N-(3-chlorophenyl)benzamide and N-(3,4-dichlorophenyl)-acetamide, highlighting a consistent conformational preference in this class of compounds.
Dihedral Angles between Aromatic Rings
The relative orientation of the two aromatic rings in this compound is defined by the dihedral angles between the plane of the benzoyl ring and the plane of the dichlorophenyl ring. While specific dihedral angles for this compound are not detailed in the available research, data from the closely related compound, N-(3,5-Dichlorophenyl)benzamide, provides valuable insight. uni.lu In this similar molecule, the amide group is twisted out of the plane of both aromatic rings.
For N-(3,5-Dichlorophenyl)benzamide, the following dihedral angles have been reported: uni.lu
| Dihedral Angle | Value (°) |
| Amide Group and Benzoyl Ring | 14.3 (8) |
| Amide Group and Aniline (Dichlorophenyl) Ring | 44.4 (4) |
| Benzoyl Ring and Aniline (Dichlorophenyl) Ring | 58.3 (1) |
Given the structural similarities, it is expected that this compound adopts a similarly non-planar conformation, with significant twisting around the amide bond to minimize steric hindrance and optimize electronic interactions.
Hydrogen Bonding Patterns and Crystal Packing
In the solid state, molecules of this compound are organized in a specific, repeating pattern that is dictated by intermolecular forces, primarily hydrogen bonding. The crystal structure reveals that the molecules are linked by intermolecular N–H···O hydrogen bonds.
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the fundamental properties of N-(3,4-Dichlorophenyl)benzamide. By calculating the electron density of the molecule, DFT methods can accurately predict a range of its chemical and physical characteristics.
Geometry Optimization and Vibrational Frequency Analysis
Vibrational frequency analysis, also performed using DFT, calculates the molecule's vibrational modes. These computed frequencies can be compared with experimental data from FT-IR and FT-Raman spectroscopy to confirm the molecular structure and assign specific vibrational bands to corresponding functional groups. For example, the characteristic stretching vibration of the amide C=O group is typically observed in the range of 1640-1680 cm⁻¹, and DFT calculations can precisely predict this frequency. nih.gov Similarly, the N-H stretching frequency is another key vibrational mode that can be accurately calculated. nih.gov
Selected Calculated Vibrational Frequencies for Amide-Related Groups
| Vibrational Mode | Typical Calculated Range (cm⁻¹) | Significance |
|---|---|---|
| N-H Stretch | ~3230 | Identifies the amide N-H bond. |
| C=O Stretch | 1640 - 1691 | Characteristic of the amide carbonyl group. |
| C-N Stretch | Varies | Indicates the strength of the amide C-N bond. |
| N-H Bend | Varies | Confirms the presence of the N-H group. |
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. wikipedia.orglibretexts.org This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. libretexts.orgcureffi.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity. nih.gov
For this compound and related compounds, DFT calculations are used to determine the energies of the HOMO and LUMO. This information helps in predicting the molecule's electronic behavior, such as its potential for charge transfer interactions. researchgate.net The HOMO-LUMO gap for a related acrylamide (B121943) system was found to be 4.17 eV in the gaseous state, indicating its chemical reactivity. nih.gov
Frontier Molecular Orbital (FMO) Parameters
| Parameter | Definition | Significance in Reactivity |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability |
| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | Chemical reactivity and stability |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. malayajournal.org It examines the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors). researchgate.net This analysis is particularly useful for understanding hyperconjugative interactions and intramolecular charge transfer (ICT), which contribute to the molecule's stability. malayajournal.org For this compound, NBO analysis can reveal the interactions between the lone pairs of oxygen and nitrogen atoms and the π-systems of the aromatic rings, quantifying the stability gained from these electron delocalizations. researchgate.netmalayajournal.org
Excited State Properties (Time-Dependent DFT)
Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the electronic excited states of molecules. rsc.orgresearchgate.netscirp.org This method is instrumental in predicting and interpreting UV-Visible absorption spectra. researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can determine the maximum absorption wavelengths (λmax). nih.gov For instance, a study on a similar benzamide (B126) derivative showed an absorption maximum at 238.165 nm, attributed to a HOMO to LUMO+1 transition. researchgate.net These calculations can also elucidate the nature of the electronic transitions, such as π → π* and n → π*, which are common in aromatic amide compounds. nih.govnih.gov
Molecular Docking Investigations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is fundamental in drug design and for understanding the interactions between small molecules and biological targets.
Prediction of Ligand-Protein Interactions
Molecular docking studies involving this compound and its derivatives have been performed to predict their binding modes and affinities with various protein targets. researchgate.net These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For example, a docking study of a related benzamide derivative against the enzyme 14α-demethylase revealed a strong inhibitory potential with a binding energy of -8.05 Kcal/Mol. researchgate.net The formation of hydrogen bonds between the ligand and amino acid residues in the protein's active site is often a critical factor for stable binding. researchgate.net Such studies are invaluable for rationalizing the biological activity of these compounds and for guiding the design of new, more potent analogues.
Investigation of Biological Activities and Molecular Mechanisms
Receptor Interaction Studies
The sigma-1 (σ1R) and sigma-2 (σ2R) receptors are chaperone proteins involved in a multitude of cellular functions and are considered targets for treating neurological and psychiatric disorders. While many benzamide (B126) derivatives have been explored for their affinity to these receptors, specific binding data for N-(3,4-Dichlorophenyl)benzamide is not prominently featured in primary studies. However, the broader class of compounds provides context. For example, the sigma-1 receptor antagonist BD1047, which is N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-2(dimethylamino)ethylamine, shares the 3,4-dichlorophenyl ethyl moiety, highlighting that this structural component is compatible with sigma receptor binding. nih.gov This antagonist has been used in research to block the effects of sigma-1 receptor agonists, confirming the role of the receptor in various physiological responses. nih.gov The exploration of N-substituted benzamides and related structures continues to be an active area of research for developing selective sigma receptor ligands. researchgate.net
Cellular Mechanisms of Action (In vitro studies)
Research into N-substituted benzamides has identified significant pro-apoptotic activity in cancer cells, with the compound declopramide (B1670142), which contains the N-(3,4-dichlorophenyl) amide substructure, serving as a lead compound in these investigations. nih.govnih.gov Studies on the human promyelocytic cancer cell line HL60 and the murine 70Z/3 pre-B cell line showed that declopramide induces apoptosis at concentrations above 250 µM. nih.govnih.gov
The mechanism of apoptosis induction was found to be mediated through the intrinsic, or mitochondrial, pathway. nih.gov Key findings include:
Cytochrome c Release: Treatment with declopramide led to the release of cytochrome c from the mitochondria into the cytosol. nih.gov
Caspase Activation: The release of cytochrome c subsequently triggered the activation of caspase-9, a critical initiator caspase in the mitochondrial apoptotic cascade. nih.govnih.gov
Bcl-2 Involvement: Overexpression of the anti-apoptotic protein Bcl-2 in 70Z/3 cells inhibited declopramide-induced apoptosis, confirming the involvement of the mitochondrial pathway. nih.govnih.gov
p53-Independence: The apoptotic mechanism was shown to function independently of the tumor suppressor protein p53, as the effects were observed in p53-deficient HL60 cells. nih.govnih.gov
The apoptotic effect could be significantly reduced by pre-incubation with a pan-caspase inhibitor (ZVAD-fmk) and a specific caspase-9 inhibitor, further cementing the role of the caspase cascade in this process. nih.govresearchgate.net
Table 1: Effect of Declopramide on Apoptosis Induction in Cancer Cell Lines
| Cell Line | Concentration | Key Observation | Reference |
| HL-60 (Human) | >250 µM | Cytochrome c release, Caspase-9 activation | nih.gov |
| 70Z/3 (Murine) | >250 µM | Apoptosis inhibited by Bcl-2 overexpression | nih.gov |
| 70Z/3 (Murine) | 500 µM | Apoptosis reduced by caspase-9 inhibitor | nih.gov |
Prior to the onset of apoptosis, N-substituted benzamides like declopramide were observed to induce a cell cycle block at the G2/M phase in both 70Z/3 and HL60 cells. nih.govnih.gov This arrest in the cell cycle is a distinct event that occurs before the cellular machinery for programmed cell death is fully activated. nih.gov
Notably, this G2/M block was found to be independent of both caspase activity and p53 status. The cell cycle arrest was still observed in the presence of the pan-caspase inhibitor ZVAD-fmk and in p53-deficient HL60 cells. nih.govnih.gov This suggests that the signaling pathways leading to cell cycle arrest are separate from those that execute apoptosis, though they are triggered by the same compound. nih.gov The precise connection between the G2/M arrest and the subsequent induction of apoptosis remains a subject for further investigation. nih.gov
Table 2: Effect of Declopramide on Cell Cycle Progression
| Cell Line | Condition | Outcome | Reference |
| 70Z/3 | 500 µM Declopramide | Accumulation of cells in G2/M phase | researchgate.net |
| 70Z/3 | 500 µM Declopramide + ZVAD-fmk | G2/M arrest persists despite apoptosis inhibition | nih.gov |
| HL-60 (p53 deficient) | >250 µM Declopramide | Induces G2/M cell cycle block | nih.gov |
The immunomodulatory effects of compounds structurally related to this compound have been investigated, specifically focusing on macrophage function. Macrophages are key players in the innate immune response, and their production of pro-inflammatory cytokines is crucial for orchestrating inflammation. oup.comnih.gov
Studies on 3,4-Dichloropropionaniline (DCPA), which shares the 3,4-dichloroaniline (B118046) moiety, have shown that it can suppress several inflammatory functions in macrophages. oup.comnih.gov Research using both murine peritoneal macrophages and the human monocytic cell line THP-1 demonstrated that DCPA exposure leads to a decrease in the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin (IL)-1β, and IL-6. oup.comnih.govresearchgate.net The underlying mechanism is believed to involve the partial inhibition of nuclear factor-kappaB (NF-κB) DNA binding, a critical step in the transcriptional activation of many pro-inflammatory genes. oup.comnih.gov These findings indicate that the 3,4-dichloroaniline structure has profound effects on macrophage function and can dampen inflammatory responses. oup.com
of this compound
The N-phenylbenzamide scaffold is a recognized active fragment in medicinal chemistry, known to exhibit a range of biological activities. researchgate.net Research into derivatives of this parent compound aims to identify new therapeutic agents, particularly in response to growing resistance to existing antibiotics and antifungals. nih.govmdpi.com
Antimicrobial and Antiviral Research
The broader class of N-phenylbenzamides has demonstrated potential as antibacterial agents. Studies have shown that certain derivatives can inhibit the growth of both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli. nih.govmdpi.comresearchgate.net This suggests the potential for broad-spectrum activity. mdpi.com The mechanism of action for this class of compounds has been explored through in silico studies, which have docked N-phenylbenzamide derivatives against bacterial enzymes like Aminoglycoside-2″-phosphotransferase-IIa, indicating a potential mode of inhibition. nih.gov
However, specific data detailing the antibacterial activity of this compound against Staphylococcus aureus or Escherichia coli, including minimum inhibitory concentration (MIC) values, are not extensively documented in the available scientific literature. While the general class of compounds shows promise, dedicated research on the 3,4-dichloro substituted variant is required to ascertain its specific efficacy.
Table 1: General Antibacterial Activity of N-Phenylbenzamide Derivatives
| Bacterial Strain | Activity Observed | Reference |
| Staphylococcus aureus | Inhibition of growth | nih.govresearchgate.net |
| Escherichia coli | Inhibition of growth | nih.govresearchgate.net |
| Note: This table reflects the general activity of the N-phenylbenzamide class; specific data for this compound is not specified in these findings. |
Similar to their antibacterial properties, N-phenylbenzamide derivatives have been identified as having potential antifungal activity. researchgate.netresearchgate.net Research has demonstrated that compounds from this class can inhibit the growth of fungi such as Candida albicans. nih.gov In silico models suggest that these compounds may act by targeting fungal enzymes like aspartic proteinases. nih.gov
While the N-phenylbenzamide scaffold is mentioned as possessing a wide range of biological activities, including potential antiviral effects, specific research investigating the activity of this compound against the Hepatitis B Virus (HBV) or other viruses has not been found in the reviewed scientific literature. Current research on anti-HBV agents focuses on other classes of chemical compounds.
The antimycobacterial potential of N-phenylbenzamides has been a subject of study. Research into synthetic compounds has identified several classes of molecules with activity against Mycobacterium tuberculosis. nih.gov Within the N-phenylbenzamide series, substitutions on both the benzoyl and aniline (B41778) rings are crucial for activity.
A study on 2-amino-N-phenylbenzamides found that the derivative, 2-amino-N-(3,4-dichlorophenyl)benzamide, was the most active antimycobacterial compound among the tested N-phenylbenzamides that were unsubstituted in the acyl portion. This highlights the positive contribution of the 3,4-dichlorophenyl group to the compound's activity against mycobacteria. While this specific finding pertains to a 2-amino derivative, it strongly suggests that the this compound structure is a promising basis for developing new antimycobacterial agents.
Structure Activity Relationship Sar and Structure Property Relationship Spr Elucidation
Impact of Substituent Modifications on Biological Activity
The nature and position of substituents on both the aniline (B41778) and benzoyl rings of the N-phenylbenzamide core are critical determinants of biological activity.
The degree and location of halogen substitution significantly modulate the biological effects of N-phenylbenzamide derivatives. Studies on related N-arylcinnamamides, which share the N-aryl amide moiety, have shown that 3,4-dichlorocinnamanilides exhibit a broader spectrum of action and higher antibacterial efficacy compared to their 4-chlorocinnamanilide counterparts. mdpi.comresearchgate.net This suggests that the 3,4-dichloro substitution pattern on the N-phenyl ring is advantageous for certain antimicrobial activities.
In the context of antischistosomal agents, SAR studies on N-phenylbenzamide analogs revealed that electron-withdrawing substituents, including halogens like fluorine (F) and chlorine (Cl), were beneficial for improving in vitro potency against Schistosoma mansoni. nih.govresearchgate.net The specific placement of these halogens can fine-tune activity. For instance, analysis of various fluorinated benzamide (B126) isomers helps in understanding the structural and physicochemical trends, with some crystal structures like 2-bromo-N-(2,4-dichlorophenyl)benzamide being noted as related examples. dcu.ie The conformation of the amide group and the dihedral angles between the aromatic rings are influenced by the substitution pattern, as seen in the crystal structures of N-(2,4-dichlorophenyl)benzamide and N-(3,5-dichlorophenyl)benzamide, which in turn affects molecular interactions and biological activity. nih.govnih.gov
| Compound Series | Halogenation Pattern | Observed Biological Effect |
| N-arylcinnamamides | 3,4-Dichloro on N-aryl ring | Broader spectrum and higher antibacterial efficacy compared to 4-chloro analogs. mdpi.comresearchgate.net |
| Antischistosomal N-phenylbenzamides | F, Cl substituents on benzoyl ring | Generally beneficial for in vitro potency against S. mansoni. researchgate.net |
| Fluorinated Benzamides | Various fluorine substitutions | Allows for systematic study of physicochemical and structural correlations. dcu.iedcu.ie |
Electron-withdrawing groups (EWGs) play a pivotal role in enhancing the biological activity of N-phenylbenzamide derivatives. Research on antischistosomal analogs identified that compounds with EWGs, such as trifluoromethyl (CF3) and nitro (NO2), demonstrated improved potency. nih.govresearchgate.net Similarly, in a series of chlorinated N-arylcinnamamides, derivatives bearing strong EWGs like CF3 and trifluoromethoxy (OCF3) on the N-aryl ring were among the most active compounds against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comresearchgate.net
Steric properties, such as the size and position of substituents, also have a profound impact. The substitution pattern dictates the conformation of the molecule, particularly the dihedral angles between the phenyl rings and the central amide plane. nih.govnih.gov For example, ortho-substitution can cause significant steric hindrance, forcing the rings to adopt a non-planar conformation, which can either enhance or diminish binding to a biological target compared to a meta- or para-substituted analog. Studies on other chemical series have shown that steric bulk can significantly influence reaction outcomes and, by extension, biological interactions. mdpi.com The interplay between electronic effects and steric factors is therefore a key consideration in the design of potent N-phenylbenzamide-based agents.
| Compound Series | Substituent Type | Key Finding |
| Antischistosomal N-phenylbenzamides | Electron-Withdrawing (NO2, CF3) | Beneficially improved in vitro antischistosomal potency. nih.govresearchgate.net |
| Chlorinated N-arylcinnamamides | Electron-Withdrawing (CF3, OCF3) | Derivatives showed high activity against S. aureus, MRSA, and other bacteria. mdpi.comresearchgate.net |
| Dichlorophenylbenzamides | Chlorine at various positions | Substitution pattern alters dihedral angles, affecting molecular shape and conformation. nih.govnih.gov |
Stereochemical Influence on Biological Activity
While N-(3,4-Dichlorophenyl)benzamide itself is an achiral molecule, the introduction of chiral centers into its derivatives can lead to stereoisomers with markedly different biological activities. The three-dimensional arrangement of atoms is often critical for the interaction between a drug and its biological target. nih.govnih.gov
Studies on other chiral compounds, such as the nature-inspired 3-Br-acivicin, demonstrate this principle clearly. Only the isomers with a specific stereochemistry, (5S, αS), displayed significant antiplasmodial activity. nih.gov This stereoselectivity was attributed to differences in uptake by cellular transport systems and distinct interactions with the target enzyme. nih.gov For N-phenylbenzamide derivatives, if a chiral substituent were introduced on either of the rings or on the amide nitrogen, it would be expected that the resulting enantiomers or diastereomers could exhibit different potencies, selectivities, and metabolic profiles. This highlights the importance of considering stereochemistry in drug design, as one stereoisomer may be highly active while another could be inactive or even contribute to off-target effects. nih.gov
Correlation of Physicochemical Descriptors with Biological Efficacy
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) studies aim to correlate physicochemical properties of molecules with their biological activities. For N-phenylbenzamide derivatives, key descriptors include lipophilicity (logP), electronic parameters (pKa), and molecular size.
Lipophilicity is a critical factor. In the development of antischistosomal N-phenylbenzamides, highly potent compounds were often found to have high lipophilicity (e.g., cLogP of 5.3), which can negatively impact solubility and other pharmacokinetic properties. researchgate.net Subsequent medicinal chemistry efforts focused on incorporating substituents, like the nitro group, to maintain or improve potency while attenuating lipophilicity. nih.gov Studies on chlorinated N-arylcinnamamides also involved the experimental determination of lipophilicity and its correlation with antibacterial and cytotoxic activities. mdpi.comresearchgate.net
In a different context, N-phenylbenzamide derivatives targeting kinetoplastid parasites have been studied for their interaction with DNA. acs.orgnih.govnih.gov In these series, the measured pKa values indicated different ionization states at physiological pH (7.4), which correlated with the DNA binding affinities. acs.orgnih.gov This demonstrates a direct link between a physicochemical descriptor (pKa), a molecular interaction (DNA binding), and the ultimate biological activity against the parasites. Such correlations are fundamental to rationally designing molecules with improved efficacy. researchgate.net
| Physicochemical Descriptor | Compound Series | Correlation with Biological Efficacy |
| Lipophilicity (logP) | Antischistosomal N-phenylbenzamides | High logP correlated with high potency but also potential pharmacokinetic liabilities, prompting efforts to reduce it. nih.govresearchgate.net |
| Lipophilicity (logP) | Chlorinated N-arylcinnamamides | Correlated with antibacterial activity and cytotoxicity. mdpi.comresearchgate.net |
| pKa | Antiprotozoal N-phenylbenzamides | Correlated with different ionization states at physiological pH, which in turn correlated with DNA binding affinity and antiparasitic activity. acs.orgnih.gov |
Applications in Advanced Research Fields
Role in Medicinal Chemistry Research (as a Precursor for Lead Molecule Development)
In medicinal chemistry, a lead compound is a chemical entity with promising biological activity that serves as a starting point for the development of new therapeutic agents. solubilityofthings.com The N-(3,4-Dichlorophenyl)benzamide structure is a valuable precursor, or scaffold, for generating more complex molecules designed to interact with specific biological targets. The strategic incorporation of chlorine atoms can significantly enhance the biological activity of molecules. mdpi.com
Researchers have synthesized numerous derivatives from the core benzamide (B126) structure to explore a wide range of pharmacological activities. For instance, a series of N-substituted benzamide derivatives were designed and synthesized to evaluate their anti-proliferative activity against various cancer cell lines, with some compounds showing inhibitory activity comparable to the established anti-cancer agent Entinostat (MS-275). researchgate.net Similarly, novel benzamide derivatives incorporating a 1,2,3-triazole ring have been developed as potent inhibitors of carbonic anhydrase, an enzyme implicated in several diseases. researchgate.net
The benzamide framework has also been utilized to create potential antidiabetic agents. A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and tested for their ability to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. nih.gov The versatility of the benzamide scaffold is further demonstrated in the development of antagonists for the cannabinoid-1 receptor (CB1R), where novel dihydropyrazoline compounds derived from related structures showed high affinity and potent antagonist activity. nih.gov These examples underscore the role of the dichlorophenyl)benzamide motif as a foundational structure for identifying and optimizing lead compounds in drug discovery.
Potential in Agrochemical Research and Development
The dichlorophenyl amide structure is a key feature in a number of agrochemicals, particularly fungicides. Research has shown that compounds containing an N-(3,5-dichlorophenyl) group, a close isomer of the 3,4-dichloro variant, can be highly effective fungicides. nih.gov Studies on N-(3,5-dichlorophenyl)succinimide (NDPS), an experimental fungicide, have investigated its potent biological effects. nih.govnih.gov
Building on the known bioactivity of this chemical class, scientists have designed and synthesized new benzamide derivatives to create novel pesticides. In one study, a series of benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) were created. nih.gov Bioassays of these compounds revealed good fungicidal activity against eight tested fungi and significant larvicidal activity against mosquito larvae. nih.gov For example, compound 7h from this series exhibited a 90.5% inhibitory activity against Botrytis cinereal, outperforming the commercial fungicide fluxapyroxad (B1673505) in the same test. nih.gov
Furthermore, the benzamide structure is related to the benzoylphenylurea (B10832687) (BPU) class of insecticides, which function by inhibiting chitin (B13524) synthesis in insects. nih.gov Researchers have synthesized various 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles (IOXs), a type of benzamide, and quantitatively measured their ability to inhibit chitin synthesis, demonstrating the potential for this scaffold in developing new insect control agents. nih.gov Other research has focused on designing thiadiazole-linked benzamide compounds, with some derivatives showing exceptionally high activity against plant pathogens like Rhizoctonia solani and Botrytis cinerea. researchgate.net
Contributions to Materials Science
The precise three-dimensional structure of this compound has been determined through single-crystal X-ray diffraction studies. researchgate.net These studies reveal key details about its molecular conformation and how the molecules pack together in a solid state. In the crystal, the conformation of the N—H bond is anti to the meta-chloro substituent on the aniline (B41778) phenyl ring. researchgate.net The individual molecules are linked into chains by N—H⋯O hydrogen bonds. researchgate.net
The study of how small changes in molecular structure affect the resulting crystal lattice is a core aspect of materials science. The structure of this compound has been compared to several related benzanilides, such as N-(3-chlorophenyl)benzamide, N-(2,3-dichlorophenyl)benzamide, and N-(3,5-Dichlorophenyl)benzamide, to understand the influence of the position and number of chloro-substituents on the solid-state geometries. nih.govnih.gov For example, the dihedral angle between the two benzene (B151609) rings in N-(3-chlorophenyl)benzamide is 61.0 (1)°, while the amide group makes different angles with the benzoyl and aniline rings in various isomers. nih.govnih.gov
Beyond crystallography, derivatives of related chemical structures have shown potential in the development of advanced materials. For example, derivatives of 1,3,4-thiadiazole (B1197879), which share structural similarities with benzamide derivatives, are of great interest as components for creating liquid crystals and polymers. researchgate.net The study of such "minimalist" molecules, which have relatively simple structures with short functional tails, can help elucidate the fundamental interactions required for the formation of materials like columnar liquid crystals. rsc.org Research in this area contributes to the rational design of new materials with specific physical and electronic properties. dcu.iearxiv.org
Studies in Enzyme-Substrate and Protein Binding Mechanisms
Understanding how a molecule interacts with biological targets like enzymes and proteins is fundamental to pharmacology and toxicology. The this compound scaffold has been used in studies to probe these interactions. In one key study, derivatives based on a bi-heterocyclic benzamide structure were evaluated as inhibitors of alkaline phosphatase. researchgate.net All the tested molecules were identified as potent inhibitors. researchgate.net Kinetic studies were performed to understand the mechanism of inhibition, with Lineweaver–Burk plots revealing that one compound inhibited the enzyme non-competitively, meaning it binds to a site other than the enzyme's active site to form an enzyme-inhibitor complex. researchgate.net The inhibition constant (Ki), a measure of inhibitor potency, was calculated to be 1.15 μM for this compound. researchgate.net
Computational methods, such as molecular docking, are frequently used to predict and analyze the binding of a ligand to a protein. Docking studies of N-substituted benzamide derivatives with histone deacetylases (HDACs), a class of enzymes involved in cancer, identified key hydrogen bonds and hydrophobic interactions responsible for their binding affinity. researchgate.net Similar computational studies were performed on benzamide derivatives designed as antidiabetic agents. nih.gov The docking simulations showed that the compounds fit into the active sites of α-glucosidase and α-amylase, forming hydrogen bonds and electrostatic interactions with key amino acid residues like Glu:276 and Asp:349. nih.gov These studies, combining experimental kinetics with computational modeling, provide a detailed picture of the enzyme-substrate interactions at a molecular level.
Compound Data
Q & A
Q. What are the established synthetic routes for N-(3,4-Dichlorophenyl)benzamide?
Methodological Answer: The compound is typically synthesized via amide coupling reactions. A common approach involves reacting 3,4-dichloroaniline with benzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions. Post-reaction purification via recrystallization from ethanol or acetone ensures high purity . Advanced protocols may employ Schlenk techniques to exclude moisture, critical for minimizing hydrolysis by-products. Reaction progress is monitored using TLC (silica gel, hexane:ethyl acetate 3:1) or HPLC (C18 column, acetonitrile/water gradient) .
Q. How is the crystal structure of this compound determined?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated DCM/hexane solution. Data collection uses a diffractometer (e.g., Oxford Xcalibur Ruby Gemini) at 292 K. Structure refinement employs SHELXL-2018 with full-matrix least-squares on F², achieving R values < 0.05. Key parameters include monoclinic P2₁/c symmetry, a = 25.0232 Å, b = 5.3705 Å, and dihedral angles between aromatic planes (~61.0°) .
Q. What spectroscopic techniques characterize this compound?
Methodological Answer:
- FT-IR : Confirms amide C=O stretch at ~1650 cm⁻¹ and N-H bend at ~3300 cm⁻¹.
- ¹H/¹³C NMR : Benzamide protons resonate at δ 7.8–7.9 ppm (aromatic), while the N-H proton appears as a broad singlet (~δ 10.2 ppm).
- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 280.03 (calculated for C₁₃H₁₀Cl₂NO).
- InChI/SMILES : Canonical SMILES: C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)Cl .
Q. What safety protocols apply to handling this compound?
Methodological Answer:
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact (S24/25).
- Work in a fume hood to prevent dust inhalation (S22).
- Store in airtight containers at 4°C, away from oxidizers.
- Dispose via incineration or hazardous waste services compliant with local regulations .
Advanced Research Questions
Q. How do substituent positions (3,4-dichloro) influence molecular conformation and packing?
Methodological Answer: SC-XRD reveals antiparallel alignment of the N-H bond relative to the dichloro substituents, stabilizing intramolecular N-H⋯O hydrogen bonds. The dihedral angle between benzamide and dichlorophenyl rings (61.0°) minimizes steric clash. Comparative studies with N-(3-chlorophenyl)benzamide show reduced planarity (18.2° vs. 61.0°), highlighting steric and electronic effects of the 4-Cl group .
Q. How can contradictions in crystallographic data (e.g., bond lengths, angles) be resolved?
Methodological Answer: Discrepancies arise from experimental conditions (temperature, radiation source) or refinement models. Use high-resolution data (θ > 25°) and multi-scan absorption corrections (e.g., CrysAlis PRO). Validate refinements with Rint < 0.05 and wR2 convergence. Cross-check with DFT-optimized geometries (B3LYP/6-31G*) to identify systematic errors .
Q. What pharmacological targets are associated with this compound derivatives?
Methodological Answer: Structural analogs (e.g., LUF6000) act as adenosine A₃ receptor modulators. In vitro assays (cAMP inhibition, radioligand binding with [¹²⁵I]I-AB-MECA) determine selectivity. Docking studies (AutoDock Vina) predict binding to transmembrane helices 3 and 7 via halogen-π interactions. SAR studies indicate 3,4-dichloro substitution enhances affinity (IC₅₀ < 100 nM) .
Q. How does polymorphism affect the physicochemical properties of this compound?
Methodological Answer: Polymorph screening via solvent-drop grinding (acetonitrile, toluene) identifies forms with distinct melting points (MP) and dissolution rates. DSC (10°C/min) detects endotherms at 178°C (Form I) and 182°C (Form II). PXRD diffractograms (Cu-Kα) differentiate forms by peak shifts at 2θ = 12.4° (Form I) and 13.1° (Form II). Stability studies (40°C/75% RH) prioritize Form I for formulation .
Q. What computational tools model intermolecular interactions in this compound crystals?
Methodological Answer:
Q. How are structural analogs of this compound optimized for agrochemical applications?
Methodological Answer: Derivatives are screened for herbicidal activity via Arabidopsis root growth inhibition assays. Substituent variation (e.g., trifluoromethyl, pyridyl) enhances lipophilicity (logP > 3.5). Field trials assess photostability (half-life under UV > 48 hrs) and soil mobility (HPLC-MS/MS quantification). Lead compounds show EC₅₀ < 10 µM against Amaranthus retroflexus .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
